molecular formula C40H54N4O7 B3349359 methyl (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-4-phenyl-butyl]amino]-3-phenyl-propanoyl]amino]-3-methyl-pentanoyl]amino]-3-phenyl-propanoate CAS No. 215511-56-1

methyl (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-4-phenyl-butyl]amino]-3-phenyl-propanoyl]amino]-3-methyl-pentanoyl]amino]-3-phenyl-propanoate

Cat. No.: B3349359
CAS No.: 215511-56-1
M. Wt: 702.9 g/mol
InChI Key: MYAVIZSWDHVTAO-QBOWUWCZSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has multiple amide groups, which are common in proteins and other biological molecules. The presence of the tert-butoxycarbonyl group suggests that this compound could be used in peptide synthesis, as this group is often used to protect amino groups during such reactions .


Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps, including the formation of amide bonds and the addition of the tert-butoxycarbonyl protecting group. A possible method for the introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .

Properties

CAS No.

215511-56-1

Molecular Formula

C40H54N4O7

Molecular Weight

702.9 g/mol

IUPAC Name

methyl (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C40H54N4O7/c1-7-27(2)35(37(47)42-33(38(48)50-6)25-30-21-15-10-16-22-30)44-36(46)32(24-29-19-13-9-14-20-29)41-26-34(45)31(23-28-17-11-8-12-18-28)43-39(49)51-40(3,4)5/h8-22,27,31-35,41,45H,7,23-26H2,1-6H3,(H,42,47)(H,43,49)(H,44,46)/t27-,31-,32-,33-,34-,35-/m0/s1

InChI Key

MYAVIZSWDHVTAO-QBOWUWCZSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)NC(=O)[C@H](CC2=CC=CC=C2)NC[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O

SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(CC2=CC=CC=C2)NCC(C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(CC2=CC=CC=C2)NCC(C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O

sequence

FIF

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-4-phenyl-butyl]amino]-3-phenyl-propanoyl]amino]-3-methyl-pentanoyl]amino]-3-phenyl-propanoate
Reactant of Route 2
Reactant of Route 2
methyl (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-4-phenyl-butyl]amino]-3-phenyl-propanoyl]amino]-3-methyl-pentanoyl]amino]-3-phenyl-propanoate
Reactant of Route 3
Reactant of Route 3
methyl (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-4-phenyl-butyl]amino]-3-phenyl-propanoyl]amino]-3-methyl-pentanoyl]amino]-3-phenyl-propanoate
Reactant of Route 4
Reactant of Route 4
methyl (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-4-phenyl-butyl]amino]-3-phenyl-propanoyl]amino]-3-methyl-pentanoyl]amino]-3-phenyl-propanoate
Reactant of Route 5
Reactant of Route 5
methyl (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-4-phenyl-butyl]amino]-3-phenyl-propanoyl]amino]-3-methyl-pentanoyl]amino]-3-phenyl-propanoate
Reactant of Route 6
Reactant of Route 6
methyl (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-4-phenyl-butyl]amino]-3-phenyl-propanoyl]amino]-3-methyl-pentanoyl]amino]-3-phenyl-propanoate

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